molecular formula C15H21N5OS2 B10991780 N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B10991780
M. Wt: 351.5 g/mol
InChI Key: FSMVAFASQBHARU-UHFFFAOYSA-N
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Description

N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is a complex organic compound featuring a unique structure that includes a thiadiazole ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of Rings: The thiadiazole and thiazole rings are then coupled through a series of condensation reactions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazole rings.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclohexylamino)-1,3-thiazole-4-carboxamide
  • N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide stands out due to its specific combination of functional groups and ring structures. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21N5OS2

Molecular Weight

351.5 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H21N5OS2/c1-2-3-8-12-19-20-15(23-12)18-13(21)11-9-22-14(17-11)16-10-6-4-5-7-10/h9-10H,2-8H2,1H3,(H,16,17)(H,18,20,21)

InChI Key

FSMVAFASQBHARU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3CCCC3

Origin of Product

United States

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